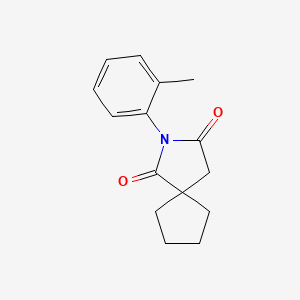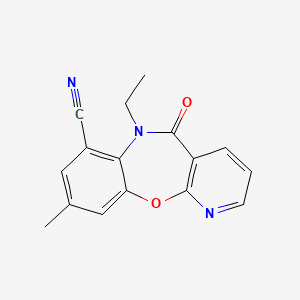
7-Cyano-6-ethyl-9-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Cyano-6-ethyl-9-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is a complex organic compound belonging to the class of heterocyclic compounds This compound features a unique structure that combines a pyridine ring fused with a benzoxazepine ring, making it an interesting subject for various chemical and pharmaceutical studies
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyano-6-ethyl-9-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, such as 2-aminopyridine, the compound undergoes alkylation to introduce the ethyl and methyl groups.
Cyclization: The intermediate product is then subjected to cyclization reactions to form the benzoxazepine ring. This step often involves the use of reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate ring closure.
Introduction of the Cyano Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 7-Cyano-6-ethyl-9-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.
Biology
Biologically, this compound is of interest due to its potential interactions with biological macromolecules. Studies may focus on its binding affinity to proteins or nucleic acids, which could lead to the development of new biochemical tools or probes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various industrial applications.
作用機序
The mechanism of action of 7-Cyano-6-ethyl-9-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
7-Cyano-6-ethyl-9-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one: The parent compound.
6-Ethyl-9-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one: Lacks the cyano group.
7-Cyano-9-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one: Lacks the ethyl group.
7-Cyano-6-ethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one: Lacks the methyl group.
Uniqueness
The presence of the cyano, ethyl, and methyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets
特性
CAS番号 |
140413-27-0 |
|---|---|
分子式 |
C16H13N3O2 |
分子量 |
279.29 g/mol |
IUPAC名 |
6-ethyl-9-methyl-5-oxopyrido[2,3-b][1,5]benzoxazepine-7-carbonitrile |
InChI |
InChI=1S/C16H13N3O2/c1-3-19-14-11(9-17)7-10(2)8-13(14)21-15-12(16(19)20)5-4-6-18-15/h4-8H,3H2,1-2H3 |
InChIキー |
OSNHXMBZJPUQKF-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2OC3=C(C1=O)C=CC=N3)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


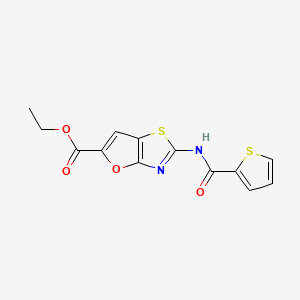


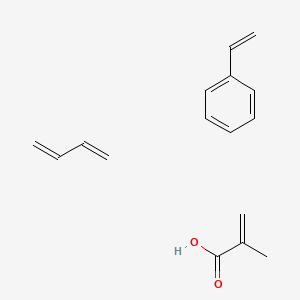
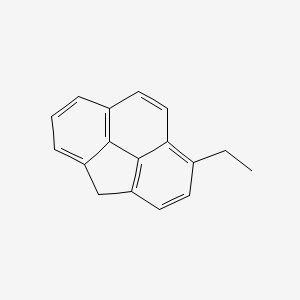
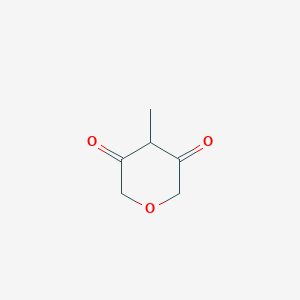
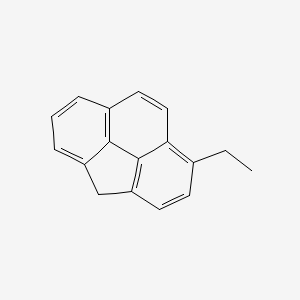
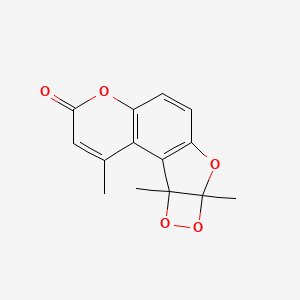
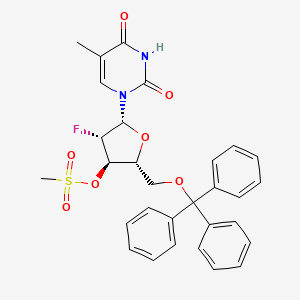
![[Methyl(phenyl)phosphoryl]hydrazine](/img/structure/B12797687.png)
![5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9,12-triazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12797694.png)
![2-[[4-[2-(dimethylamino)ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]-N,N-dimethylethanamine oxide](/img/structure/B12797701.png)
